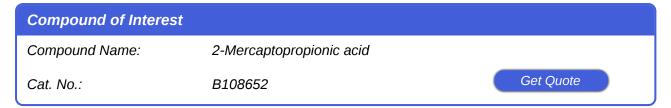


A Technical Guide to 2-Mercaptopropionic Acid: Properties, Synthesis, and Analytical Methods

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Mercaptopropionic acid** (2-MPA), a versatile chemical compound with significant applications in organic synthesis, materials science, and the pharmaceutical industry. This document details its fundamental physicochemical properties, outlines key experimental protocols for its use and analysis, and illustrates a synthetic pathway for the development of novel therapeutic agents.

Core Physicochemical Data

2-Mercaptopropionic acid, also known as Thiolactic acid, is a bifunctional molecule containing both a carboxylic acid and a thiol group. These reactive centers make it a valuable building block in various chemical reactions.[1][2] Its key quantitative properties are summarized below.



Property	Value	Reference
CAS Number	79-42-5	[1][3][4][5][6][7]
Molecular Formula	C ₃ H ₆ O ₂ S	[1][5][6][8]
Molecular Weight	106.14 g/mol	[3][4][5][6][7]
Density	1.196 g/mL at 25 °C	[4][5][6][7]
Melting Point	10-14 °C	[4][5][6][7]
Boiling Point	102 °C at 16 mmHg	[5][6][7]
Refractive Index	n20/D 1.481	[4][5][6][7]
Flash Point	88 °C (190.4 °F) - closed cup	[2][4]

Experimental Protocols

Detailed methodologies for the synthesis, quantification, and application of **2- Mercaptopropionic acid** are crucial for reproducible research and development. The following sections provide protocols for key experimental procedures.

Protocol 1: Synthesis of 4-Thiazolidinone Derivatives

2-Mercaptopropionic acid is a key reagent in the synthesis of 4-thiazolidinone derivatives, a class of compounds with potential anticancer properties.[1] The general procedure involves the cyclocondensation of a Schiff base with 2-MPA.

Materials:

- Appropriate aromatic amine
- Appropriate aromatic aldehyde
- 2-Mercaptopropionic acid
- Solvent (e.g., benzene, toluene)
- Catalyst (e.g., anhydrous ZnCl₂)



Dehydrating agent (e.g., Dean-Stark apparatus)

Methodology:

- Schiff Base Formation:
 - Dissolve equimolar amounts of the selected aromatic amine and aromatic aldehyde in a suitable solvent.
 - Add a catalytic amount of glacial acetic acid.
 - Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture. The Schiff base product will often precipitate and can be collected by filtration and recrystallized.
- Cyclocondensation Reaction:
 - In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the synthesized Schiff base (1 equivalent) and 2-Mercaptopropionic acid (1.2 equivalents) in benzene or toluene.[9]
 - Add a catalytic amount of anhydrous ZnCl2.
 - Reflux the mixture for 8-12 hours, azeotropically removing the water formed during the reaction.
 - Monitor the reaction progress by TLC.
 - After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
 - The resulting crude product can be purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 4-thiazolidinone derivative.[9]



Protocol 2: Quantification of 2-Mercaptopropionic Acid (Content Assay)

A straightforward titration method can be used to determine the purity of a **2-Mercaptopropionic acid** sample.[3]

Materials:

- 2-Mercaptopropionic acid sample
- Deionized water
- 0.5 M Sodium Hydroxide (NaOH) solution, standardized
- Phenolphthalein indicator solution
- 250 mL Erlenmeyer flask
- Burette

Methodology:

- Accurately weigh approximately 1.0 g of the 2-Mercaptopropionic acid sample.
- Transfer the weighed sample to a 250 mL Erlenmeyer flask containing 75 mL of deionized water.[3]
- Add 2-3 drops of phenolphthalein indicator to the flask.[3]
- Titrate the solution with a standardized 0.5 M NaOH solution until a persistent faint pink endpoint is observed.[3]
- Record the volume of NaOH solution used.
- Calculate the percentage purity of **2-Mercaptopropionic acid** using the following formula:

Purity (%) =
$$(V \times M \times 53.08) / W$$



Where:

- V is the volume of NaOH solution used in mL.
- M is the molarity of the NaOH solution.
- W is the weight of the 2-Mercaptopropionic acid sample in mg.
- 53.08 is a conversion factor derived from the molecular weight of 2-MPA (106.14 g/mol) and the stoichiometry of the reaction (1 mole of 2-MPA reacts with 1 mole of NaOH, and the calculation is based on a 0.5M titrant).[3]

Protocol 3: General Workflow for Quantification in Biological Samples via HPLC-MS/MS

While a specific protocol for 2-MPA was not detailed in the provided search results, a general workflow for quantifying small organic acids like propionic acid in biological matrices (e.g., plasma, microbial supernatants) using HPLC-MS/MS can be adapted.[10][11] This method offers high sensitivity and selectivity.[11][12]

Materials:

- Biological sample (e.g., plasma, cell culture supernatant)
- Internal Standard (e.g., a stable isotope-labeled version of 2-MPA)
- Protein precipitation agent (e.g., acetonitrile, methanol)
- Extraction solvent (e.g., diethyl ether, ethyl acetate)
- Derivatization agents (optional, but can improve chromatographic properties and sensitivity, e.g., 3-nitrophenylhydrazine)[10]
- HPLC-grade solvents (e.g., water, acetonitrile, formic acid)

Methodology:

Sample Preparation:



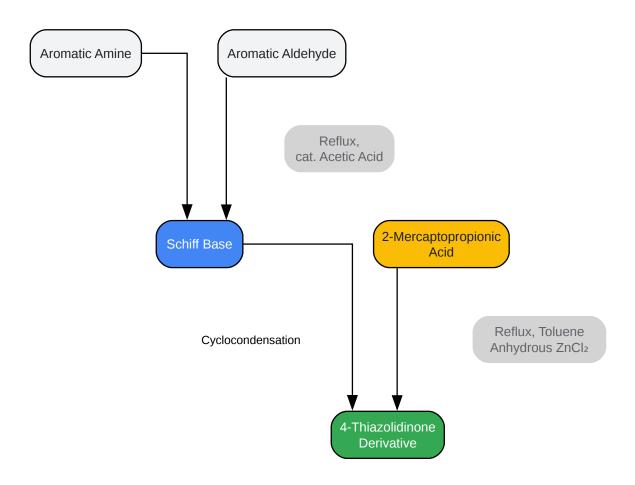
- Thaw the biological sample.
- Add a known amount of the internal standard to the sample.[10]
- Protein Precipitation: Add a cold protein precipitation agent (e.g., 3 volumes of acetonitrile)
 to the sample, vortex, and centrifuge to pellet the proteins.
- Collect the supernatant.
- Extraction (Liquid-Liquid Extraction):
 - Acidify the supernatant to protonate the carboxylic acid group.
 - Add an immiscible organic solvent (e.g., ethyl acetate), vortex thoroughly, and centrifuge to separate the layers.
 - Carefully collect the organic layer containing the analyte.
 - Repeat the extraction for better recovery.
- Solvent Evaporation and Reconstitution:
 - Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a small, known volume of the initial mobile phase.
- Derivatization (Optional):
 - If required for improved detection, perform a derivatization reaction on the extracted sample.[10] This step must be carefully optimized.
- HPLC-MS/MS Analysis:
 - Inject the prepared sample into the HPLC-MS/MS system.
 - Separation is typically achieved on a C18 reversed-phase column.[13]
 - The mass spectrometer is operated in a mode such as Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.



 Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway for producing 4-thiazolidinone derivatives, a key application of **2-Mercaptopropionic acid** in drug discovery.



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Caption: Synthesis pathway of 4-thiazolidinone derivatives from aromatic precursors and 2-MPA.

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